molecular formula C14H20BClO3 B1426690 2-Chloro-5-methoxymethylphenylboronic acid pinacol ester CAS No. 1079402-22-4

2-Chloro-5-methoxymethylphenylboronic acid pinacol ester

Cat. No.: B1426690
CAS No.: 1079402-22-4
M. Wt: 282.57 g/mol
InChI Key: OIPCGDBVABBJAD-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxymethylphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H20BClO3. It is a versatile compound used in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 2-chloro-5-methoxymethylphenylboronic acid with pinacol in the presence of a catalyst such as palladium or nickel.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific solvents and reagents.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

  • Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Palladium Catalysts: Often used in cross-coupling reactions.

  • Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 100°C.

Major Products Formed:

  • Biaryls: In Suzuki-Miyaura cross-coupling, biaryls are commonly formed.

  • Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be produced.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds.

Mechanism of Action

The compound exerts its effects through its role as a boronic ester, which can act as a protecting group or a reagent in cross-coupling reactions. The mechanism involves the formation of a boronic acid intermediate, which then undergoes further reactions to form the desired products.

Molecular Targets and Pathways Involved:

  • Boronic Acid Intermediates: These intermediates are key in the cross-coupling reactions.

  • Catalytic Pathways: The use of palladium or nickel catalysts is crucial in facilitating the reactions.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the methoxymethyl group.

  • Pinacol Boronic Ester: Similar ester but with different substituents on the phenyl ring.

Uniqueness: 2-Chloro-5-methoxymethylphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-[2-chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-17-5)6-7-12(11)16/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPCGDBVABBJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140812
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-22-4
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079402-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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